molecular formula C12H9N3S2 B1595399 4-Phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-ylhydrosulfide CAS No. 57600-04-1

4-Phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-ylhydrosulfide

Cat. No. B1595399
CAS RN: 57600-04-1
M. Wt: 259.4 g/mol
InChI Key: SCZDETZAWGOQLX-UHFFFAOYSA-N
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Description



  • 4-Phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-ylhydrosulfide is a chemical compound with the following properties:

    • Chemical Name: 4-Phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-ylhydrosulfide

    • Molecular Formula: C<sub>11</sub>H<sub>8</sub>N<sub>2</sub>S<sub>2</sub>

    • Molecular Weight: 240.32 g/mol

    • CAS Number: 57600-04-1

    • Structure:







  • Synthesis Analysis



    • The synthesis of this compound involves the reaction of appropriate precursors under specific conditions. Further details on the synthetic route would require access to specific research papers or patents.





  • Molecular Structure Analysis



    • The molecular structure consists of a triazole ring (1,2,4-triazole) fused with a phenyl group and a thienyl group. The sulfur atom is part of the thienyl moiety.





  • Chemical Reactions Analysis



    • The compound may participate in various chemical reactions, including substitution, oxidation, and reduction. Specific reactions would depend on the functional groups present.





  • Physical And Chemical Properties Analysis



    • Solubility : Soluble in organic solvents (e.g., DMSO).

    • Melting Point : Varies based on the crystalline form.

    • Boiling Point : Not readily available.

    • Stability : Stable under standard conditions.




  • Scientific Research Applications

    Physical Chemistry and Functional Materials

    • Summary of the Application : This compound was synthesized and characterized using experimental and theoretical methods . The molecule was designed, optimized, and characterized with a theoretical first principle method .
    • Methods of Application or Experimental Procedures : The molecule was synthesized using an experimental method and later characterized using spectroscopic methods . It was then designed, optimized, and characterized with a theoretical first principle method .
    • Results or Outcomes : The results were compared, and the molecule was solvated with polar and non-polar solvents to see the effect of their interaction and changes that occurred in the spectroscopic results .

    Medical Chemistry

    • Summary of the Application : 1,2,4-triazole derivatives have been used as aromatase inhibitors . Aromatase is a member of the cytochrome P450 superfamily that catalyzes the estrogen biosynthesis and can be considered as a therapeutic target due to its overexpression in breast cancer .
    • Methods of Application or Experimental Procedures : The target 1,2,4-triazole derivatives were designed based on the chemical structures of Letrozole, Anastrozole, and 4-triazolylflavans .
    • Results or Outcomes : The designed 1,2,4-triazole derivatives act as aromatase inhibitors .

    Organic and Medicinal Synthesis

    • Summary of the Application : 5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . This review presents comprehensively the applications of 5-amino-pyrazoles as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
    • Methods of Application or Experimental Procedures : The synthesis and structural identification of 5-amino-4-hydroxyiminopyrazoles and (E)-N-1-aryl-3-aryl-4-[(substituted pyrazolyl)diazenyl] pyrazoles were reported from 5-amino-pyrazoles with ethyl nitrite or sodium nitrite in 10% aqueous HCl solution .
    • Results or Outcomes : All of 5-amino-4-hydroxyiminopyrazoles and diazene compounds were fully identified by spectroscopic methods .

    Organic and Medicinal Synthesis

    • Summary of the Application : 5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . This review presents comprehensively the applications of 5-amino-pyrazoles as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
    • Methods of Application or Experimental Procedures : The synthesis and structural identification of 5-amino-4-hydroxyiminopyrazoles and (E)-N-1-aryl-3-aryl-4-[(substituted pyrazolyl)diazenyl] pyrazoles were reported from 5-amino-pyrazoles with ethyl nitrite or sodium nitrite in 10% aqueous HCl solution .
    • Results or Outcomes : All of 5-amino-4-hydroxyiminopyrazoles and diazene compounds were fully identified by spectroscopic methods .

    Safety And Hazards



    • No specific safety hazards are reported for this compound. However, always handle chemicals with proper precautions and refer to safety data sheets (SDS) for detailed safety information.




  • Future Directions



    • Investigate its potential applications in drug discovery, materials science, or other fields.

    • Explore its biological activity and evaluate its potential as a therapeutic agent.




    Please note that the information provided here is based on available data, and further research is recommended for a comprehensive understanding. For detailed analysis, consult relevant scientific literature12. 🌟


    properties

    IUPAC Name

    4-phenyl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H9N3S2/c16-12-14-13-11(10-7-4-8-17-10)15(12)9-5-2-1-3-6-9/h1-8H,(H,14,16)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    SCZDETZAWGOQLX-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CS3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H9N3S2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80350257
    Record name 4-Phenyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80350257
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    259.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol

    CAS RN

    57600-04-1
    Record name 4-Phenyl-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80350257
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    4-Phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-ylhydrosulfide

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